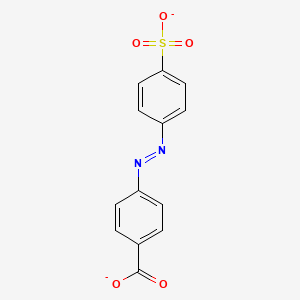

4-Carboxylato-4'-sulfonatoazobenzene

Description

4-Carboxylato-4'-sulfonatoazobenzene is an azobenzene derivative featuring a carboxylate (-COO⁻) group at the 4-position and a sulfonate (-SO₃⁻) group at the 4'-position. The azo (-N=N-) bridge enables photoisomerization (trans-cis transitions under light), while the anionic substituents enhance water solubility and ionic interactions. This compound is hypothesized to exhibit unique pH-dependent behavior and applications in photoresponsive materials, sensors, or surfactants.

Properties

Molecular Formula |

C13H8N2O5S-2 |

|---|---|

Molecular Weight |

304.28 g/mol |

IUPAC Name |

4-[(4-sulfonatophenyl)diazenyl]benzoate |

InChI |

InChI=1S/C13H10N2O5S/c16-13(17)9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)21(18,19)20/h1-8H,(H,16,17)(H,18,19,20)/p-2 |

InChI Key |

IDPOSZGKQSRDFE-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])N=NC2=CC=C(C=C2)S(=O)(=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Hydroxyazobenzene-4'-sulfonic Acid Sodium Salt Hydrate (Tropaeolin Y, CAS 2623-36-1)

- Structure : Azo-linked benzene rings with a hydroxyl (-OH) at 4-position and sulfonate (-SO₃⁻Na⁺) at 4'-position.

- Key Differences :

- The hydroxyl group is less acidic (pKa ~10) compared to carboxylate (pKa ~4-5), leading to distinct pH sensitivity.

- Sulfonate enhances water solubility, but the lack of carboxylate reduces its anionic charge density.

- Applications : Used as a dye (Tropaeolin Y) in textiles and pH indicators due to its color-changing properties .

4-Aminoazobenzene-4′-sulfonic Acid (CAS 104-23-4)

- Structure: Azo-linked benzene rings with an amino (-NH₂) at 4'-position and sulfonate (-SO₃H) at 4-position.

- Key Differences: The amino group introduces basicity (pKa ~4-5 for aniline derivatives), enabling zwitterionic behavior in neutral pH. Amino groups may participate in hydrogen bonding or electrophilic reactions, unlike the inert carboxylate/sulfonate in the target compound.

4-(4-Carboxyphenyl)sulfonylbenzoic Acid (CAS 2449-35-6)

- Structure: Two carboxyphenyl groups linked via a sulfonyl (-SO₂-) bridge (non-azo).

- Key Differences: Absence of azo group eliminates photoisomerization capability.

- Applications : Likely used in polymer synthesis or as a chelating agent due to its rigid, acidic structure .

Comparative Data Table

Research Findings and Implications

- Solubility and Charge Density: The dual anionic groups in 4-carboxylato-4'-sulfonatoazobenzene likely surpass hydroxy or amino derivatives in water solubility and ionic interactions, making it suitable for aqueous-phase applications .

- pH Sensitivity: Carboxylate’s lower pKa compared to hydroxyl or amino groups enables sharper pH-responsive behavior, useful in drug delivery or smart materials.

- Safety Considerations: Unlike amino-containing analogs, the target compound may exhibit lower reactivity hazards due to the absence of nucleophilic groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.